N-[3-(4-hydroxybutyl)phenyl]urea N-[3-(4-hydroxybutyl)phenyl]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC14003752
InChI: InChI=1S/C11H16N2O2/c12-11(15)13-10-6-3-5-9(8-10)4-1-2-7-14/h3,5-6,8,14H,1-2,4,7H2,(H3,12,13,15)
SMILES:
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

N-[3-(4-hydroxybutyl)phenyl]urea

CAS No.:

Cat. No.: VC14003752

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(4-hydroxybutyl)phenyl]urea -

Specification

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name [3-(4-hydroxybutyl)phenyl]urea
Standard InChI InChI=1S/C11H16N2O2/c12-11(15)13-10-6-3-5-9(8-10)4-1-2-7-14/h3,5-6,8,14H,1-2,4,7H2,(H3,12,13,15)
Standard InChI Key NNUFGRSCOBBCTC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)NC(=O)N)CCCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[3-(4-Hydroxybutyl)phenyl]urea (molecular formula: C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>) consists of a phenyl ring substituted at the meta position with a urea group (–NH–CO–NH<sub>2</sub>) and a 4-hydroxybutyl chain (–CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>OH). The hydroxybutyl moiety enhances solubility in polar solvents while facilitating hydrogen bonding with biological macromolecules . Key structural identifiers include:

  • SMILES: CC(CCC1=CC(=CC=C1)NC(=O)N)O

  • InChIKey: AAGCROWGMVRBQK-UHFFFAOYSA-N

  • Molecular Weight: 226.19 g/mol

Physicochemical Characteristics

The compound’s computed properties reveal a balance between hydrophilicity and lipophilicity:

PropertyValueSource
XLogP3-0.7PubChem
Hydrogen Bond Donors6PubChem
Rotatable Bond Count2PubChem
pKa (Predicted)10.12SCBT

The low XLogP3 value (-0.7) indicates moderate polarity, consistent with its ability to traverse cell membranes while retaining aqueous solubility .

Synthesis and Structural Modifications

Structural Analogues and SAR Insights

Modifications to the hydroxybutyl chain or urea group significantly alter biological activity:

CompoundStructural VariationEffect on CDK8 Binding (Residence Time)
N-[3-(3-Hydroxypropyl)phenyl]ureaShorter alkyl chainResidence time: <1.4 min
N-[3-(5-Hydroxypentyl)phenyl]ureaExtended alkyl chainResidence time: 22.4 min
N-[3-(4-Methoxybutyl)phenyl]ureaMethoxy substitutionReduced hydrogen bonding capacity

Elongating the hydroxyalkyl chain from propyl to pentyl increases residence time on CDK8/CycC by enhancing hydrophobic interactions in the kinase’s front pocket .

Pharmacological Applications and Mechanism of Action

ParameterValueSignificance
K<sub>d</sub>1.57 µMModerate affinity for CDK8
k<sub>on</sub>0.015 s<sup>−1</sup>·µM<sup>−1</sup>Slow association rate
Residence Time12.8 minProlonged target engagement

The compound’s prolonged residence time stems from hydrophobic interactions with CDK8’s front pocket (e.g., Leu 103, Met 174) and hydrogen bonding with the hinge region’s Glu 66 .

Transcriptional Regulation

By inhibiting CDK8, N-[3-(4-hydroxybutyl)phenyl]urea disrupts mediator complex-dependent transcription of oncogenes (e.g., MYC, STAT1). In K562 leukemia cells, it suppresses proliferation (IC<sub>50</sub>: >100 µM) , though potency requires optimization for therapeutic use.

Comparative Analysis with Structural Analogues

Kinetic Profiling of Hydroxyalkyl Derivatives

Increasing the hydroxyalkyl chain length correlates with improved pharmacokinetics:

CompoundResidence Time (min)K<sub>d</sub> (µM)
3-Hydroxypropyl<1.43.24
4-Hydroxybutyl12.81.57
5-Hydroxypentyl22.40.89

Data adapted from kinetic studies on CDK8/CycC .

Functional Group Substitutions

Replacing the hydroxyl group with methoxy (–OCH<sub>3</sub>) abolishes hydrogen bonding, reducing residence time by 80%. Conversely, halogenation (e.g., –Cl) at the phenyl ring enhances lipophilicity but may compromise solubility.

Future Directions and Clinical Implications

Optimization Strategies

  • Chain Length Modulation: Extending the hydroxyalkyl chain beyond pentyl may further enhance residence time without compromising solubility.

  • Prodrug Development: Esterification of the hydroxyl group could improve oral bioavailability.

Target Expansion

Beyond CDK8, preliminary data suggest activity against CDK19 and other transcriptional kinases, warranting broad-spectrum screening .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator